HTS Screening Breadth: 5-Panel Multi-Target Profiling vs. Narrowly Profiled In-Class Analogs
4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine has been tested in five discrete high-throughput screening assays targeting HCMV UL50, KSHV ORF73, the GIV–Gαi protein–protein interaction, LtaS (Staphylococcus aureus), and GPR151 receptor activation . In contrast, the closely related 4-(benzylthio)benzofuro[3,2-d]pyrimidine (CAS 62208-74-6) does not appear in any public HTS assay deposition . This 5:0 differential in publicly accessible screening participation provides the target compound with a substantially larger experimental data footprint, reducing the burden of de novo pilot screening for groups exploring polypharmacology or phenotypic hit expansion.
| Evidence Dimension | Number of distinct HTS assay depositions in public databases |
|---|---|
| Target Compound Data | 5 assays (HCMV UL50, KSHV ORF73, GIV–Gαi, LtaS, GPR151) |
| Comparator Or Baseline | 4-(Benzylthio)benzofuro[3,2-d]pyrimidine (CAS 62208-74-6): 0 assays |
| Quantified Difference | +5 public HTS assays vs. 0 for closest achiral thioether analog |
| Conditions | ICCB-Longwood/NSRB Screening Facility, Harvard Medical School; The Scripps Research Institute Molecular Screening Center |
Why This Matters
A larger pre-existing screening record accelerates hit triage and reduces redundant screening costs during early-stage chemical biology or drug repurposing projects.
